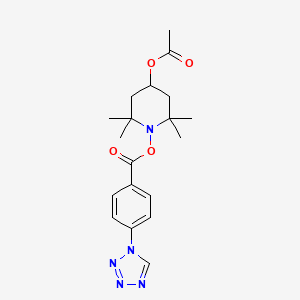
(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate is a complex organic compound that combines the structural features of a piperidine ring, a tetrazole ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 4-hydroxy-2,2,6,6-tetramethylpiperidine, is reacted with acetic anhydride to form 4-acetyloxy-2,2,6,6-tetramethylpiperidine.
Formation of the Tetrazole Derivative: The tetrazole ring is introduced by reacting 4-chlorobenzoic acid with sodium azide under suitable conditions to form 4-(tetrazol-1-yl)benzoic acid.
Esterification: The final step involves the esterification of 4-acetyloxy-2,2,6,6-tetramethylpiperidine with 4-(tetrazol-1-yl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester and tetrazole groups can be reduced under specific conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
(4-Acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their stability and performance.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A stable free radical used in various oxidation reactions.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Used as an oxidizing agent in organic synthesis.
4-(Tetrazol-1-yl)benzoic acid: A precursor in the synthesis of tetrazole-containing compounds.
Uniqueness
(4-Acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate is unique due to its combination of a piperidine ring, a tetrazole ring, and a benzoate ester. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-13(25)27-16-10-18(2,3)24(19(4,5)11-16)28-17(26)14-6-8-15(9-7-14)23-12-20-21-22-23/h6-9,12,16H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHJVJIAHAXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=C(C=C2)N3C=NN=N3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![(2E)-2-[(2-Chlorophenyl)formamido]-N,3-bis(4-methoxyphenyl)prop-2-enamide](/img/structure/B5291796.png)
![2-[[5-(Naphthalen-1-ylmethylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B5291798.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone](/img/structure/B5291807.png)
![Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5291808.png)

![2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5291832.png)

![1-(2-{4-[(2-methoxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5291840.png)
![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE](/img/structure/B5291861.png)
![3-[[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]methyl]benzoic acid](/img/structure/B5291862.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
